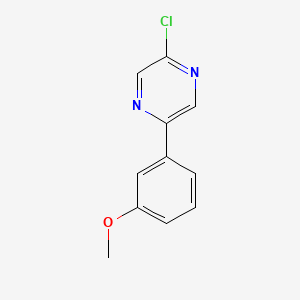

2-Chloro-5-(3-methoxyphenyl)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(3-methoxyphenyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(5-9)10-6-14-11(12)7-13-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUQOLKFGQMJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10526948 | |

| Record name | 2-Chloro-5-(3-methoxyphenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88066-86-8 | |

| Record name | 2-Chloro-5-(3-methoxyphenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 Chloro 5 3 Methoxyphenyl Pyrazine

Reactions at the Chlorine Atom: Nucleophilic Displacement Chemistry

The chlorine atom at the 2-position of the pyrazine (B50134) ring is activated towards nucleophilic substitution due to the electron-withdrawing nature of the two ring nitrogen atoms. Halopyrazines are noted to be more reactive in such displacements than their corresponding pyridine (B92270) analogues thieme-connect.de. This reactivity allows for a variety of useful transformations, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at this position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination provides a versatile route to synthesize various N-aryl pyrazines from 2-chloropyrazine (B57796) precursors wikipedia.orgorganic-chemistry.org. This palladium-catalyzed reaction involves coupling the aryl chloride with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base youtube.com. The choice of ligand is critical, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos often enhancing reaction efficiency youtube.com.

Similarly, the Suzuki-Miyaura coupling is employed to form new carbon-carbon bonds by reacting the chloropyrazine with an arylboronic acid or ester rsc.org. This reaction also requires a palladium catalyst and a base to proceed organic-chemistry.org. The reaction is generally tolerant of various functional groups and has been successfully applied to a range of chloropyrazine derivatives rsc.orgresearchgate.net.

| Reaction Type | Nucleophile/Coupling Partner | Typical Catalyst/Ligand | Typical Base/Solvent | Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines (R¹R²NH) | Pd₂(dba)₃ / XPhos or other Buchwald ligands | NaOtBu or Cs₂CO₃ / Toluene or Dioxane | 2-Amino-5-(3-methoxyphenyl)pyrazine derivative |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ / Toluene/H₂O or Dioxane | 2-Aryl-5-(3-methoxyphenyl)pyrazine derivative |

Other Nucleophilic Aromatic Substitutions (SNAr)

Beyond palladium-catalyzed methods, the chlorine atom can be displaced by a variety of strong nucleophiles through the SNAr mechanism. These reactions typically proceed under basic conditions. For instance, alkoxides such as sodium ethoxide can be used to introduce alkoxy groups, while thiolates can be used to form thioethers um.edu.mymasterorganicchemistry.com. These reactions are fundamental in modifying the electronic properties and steric profile of the pyrazine core um.edu.my.

| Nucleophile | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol, heat | 2-Ethoxy-5-(3-methoxyphenyl)pyrazine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-Methylpyrrolidone (NMP) | 2-(Phenylthio)-5-(3-methoxyphenyl)pyrazine |

| Amine | Morpholine | Water, KF, heat | 2-Morpholino-5-(3-methoxyphenyl)pyrazine |

Reactivity of the Pyrazine Nitrogen Atoms and Ring System

The pyrazine ring system is characterized by its electron-deficient nature, which renders it resistant to electrophilic attack but susceptible to nucleophilic and radical reactions thieme-connect.de. The two nitrogen atoms are the most basic sites in the molecule.

Reactions at the Nitrogen Atoms

The lone pair of electrons on each nitrogen atom allows them to act as weak bases and nucleophiles youtube.com. In acidic media, protonation occurs at the nitrogen, forming a pyrazinium cation. This further deactivates the ring towards electrophilic substitution thieme-connect.deuoanbar.edu.iq. The most significant reaction at the nitrogen atoms is N-oxidation. Treatment of pyrazines with oxidizing agents like hydrogen peroxide, often in acetic acid, or with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding pyrazine N-oxides um.edu.myarkat-usa.org. Depending on the stoichiometry and reaction conditions, either the mono-N-oxide or the di-N,N'-dioxide can be formed um.edu.myresearchgate.net. N-oxide formation is a synthetically useful transformation as it can alter the reactivity of the ring, making it more amenable to certain substitution reactions nih.gov.

Reactions of the Ring System

Electrophilic Aromatic Substitution : Direct electrophilic substitution (e.g., nitration, halogenation) on the carbon atoms of the pyrazine ring is extremely difficult due to the deactivating effect of the nitrogen atoms thieme-connect.deyoutube.com. Such reactions require harsh conditions and are generally not synthetically viable unless the ring is substituted with potent activating groups thieme-connect.de.

Nucleophilic Aromatic Substitution : While the chlorine atom is readily displaced, direct nucleophilic substitution of hydrogen atoms on the pyrazine ring is uncommon thieme-connect.de. However, under specific conditions, such as the Chichibabin reaction, a hydrogen atom can be displaced by an amino group using sodium amide (NaNH₂) in liquid ammonia (B1221849) youtube.com.

Transformations Involving the Methoxyphenyl Moiety

The methoxyphenyl substituent offers additional sites for chemical modification, distinct from the pyrazine core.

Demethylation of the Methoxy (B1213986) Group

The aryl methyl ether can be cleaved to unveil a phenolic hydroxyl group. This deprotection is a common transformation in organic synthesis and can be achieved using various reagents. Standard methods involve strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃) google.comresearchgate.net. However, these harsh conditions may not be compatible with all substrates. Milder and more chemoselective methods have been developed. For instance, a combination of lithium chloride and p-toluenesulfonic acid in dimethylformamide has been shown to selectively demethylate aza-heterocyclic methyl ethers in the presence of other aryl methyl ethers, a method that would be highly applicable to 2-Chloro-5-(3-methoxyphenyl)pyrazine tandfonline.com.

| Reagent Class | Specific Reagent(s) | Typical Conditions |

|---|---|---|

| Lewis Acid | Boron Tribromide (BBr₃) | Dichloromethane, low temperature |

| Protic Acid | Hydrobromic Acid (HBr) | Acetic acid, heat |

| Nucleophilic Salt/Acid | Lithium Chloride (LiCl) / p-Toluenesulfonic acid (pTSA) | DMF, 120 °C |

| Organosulfur Reagent | Sodium Thioethoxide (NaSEt) | DMF, reflux |

Electrophilic Substitution on the Phenyl Ring

The methoxy group is a strongly activating, ortho-para directing substituent for electrophilic aromatic substitution wikipedia.org. Conversely, the pyrazine ring acts as a deactivating group on the phenyl ring to which it is attached. The interplay of these effects dictates that any electrophilic attack (e.g., nitration, bromination, Friedel-Crafts acylation) will occur on the methoxyphenyl ring at the positions ortho or para to the methoxy group. Given the steric hindrance from the pyrazine substituent, substitution is most likely favored at the positions para to the methoxy group or the less hindered ortho position.

Oxidation and Reduction Processes of the Pyrazine Core

The pyrazine ring can undergo both oxidation and reduction, although it is relatively stable researchgate.net.

Oxidation

As discussed in section 3.2, the primary oxidation reaction involves the formation of N-oxides at the ring nitrogen atoms um.edu.my. The pyrazine ring itself is quite resistant to oxidative cleavage. In fact, when quinoxaline (B1680401) (a pyrazine ring fused to a benzene (B151609) ring) is treated with alkaline potassium permanganate, it is the benzene ring that is cleaved, yielding pyrazine-2,3-dicarboxylic acid, demonstrating the relative stability of the pyrazine core um.edu.my.

Reduction

The electron-deficient pyrazine ring is readily reduced. Depending on the reducing agent and conditions, the reaction can yield either 1,4-dihydropyrazines or the fully saturated piperazines um.edu.my.

Catalytic Hydrogenation : Using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas typically leads to the complete reduction of the aromatic ring to form the corresponding piperazine (B1678402) derivative.

Chemical Reduction : A variety of chemical reagents can effect the reduction. Strong reducing agents like sodium in alcohol or aluminum amalgam can produce piperazines um.edu.my. Milder conditions or specific reagents, such as electrochemical reduction, can sometimes be controlled to yield dihydropyrazine (B8608421) intermediates um.edu.myrsc.org. The reduction of pyrazine derivatives has been shown to be a process involving two electrons and two protons in electrochemical studies researchgate.net.

| Reagent/Method | Typical Product | Level of Reduction |

|---|---|---|

| H₂ / Pd/C or PtO₂ | Piperazine derivative | Full (saturated) |

| Sodium (Na) in Ethanol (EtOH) | Piperazine derivative | Full (saturated) |

| Hydriodic Acid (HI) / Red Phosphorus | Dihydropyrazine derivative | Partial |

| Electrochemical Reduction | Dihydropyrazine cation | Partial |

Structural Characterization and Spectroscopic Analysis of 2 Chloro 5 3 Methoxyphenyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map of the molecule can be assembled.

¹H NMR Data and Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For 2-Chloro-5-(3-methoxyphenyl)pyrazine, distinct signals are expected for the protons on the pyrazine (B50134) ring and the methoxyphenyl substituent.

Pyrazine Ring Protons: The two protons on the pyrazine ring are expected to appear as singlets or narrow doublets in the downfield aromatic region, typically between δ 8.0 and 9.0 ppm. Their exact chemical shifts would be influenced by the electronic effects of the chlorine and methoxyphenyl substituents.

Methoxyphenyl Ring Protons: The four protons on the 3-methoxyphenyl (B12655295) ring will present a more complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. This would typically involve a triplet, a singlet (or narrow triplet), and two doublets of doublets in the range of δ 6.8 to 7.5 ppm.

Methoxy (B1213986) Group Protons: The three protons of the methoxy (-OCH₃) group are expected to appear as a sharp singlet in the upfield region, typically around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrazine-H | ~8.5 - 8.7 | Singlet / Doublet |

| Pyrazine-H | ~8.6 - 8.8 | Singlet / Doublet |

| Methoxyphenyl-H | ~7.3 - 7.5 | Triplet |

| Methoxyphenyl-H | ~7.1 - 7.2 | Doublet |

| Methoxyphenyl-H | ~6.9 - 7.0 | Doublet of Doublets |

| Methoxyphenyl-H | ~7.0 - 7.1 | Singlet / Triplet |

¹³C NMR Data and Carbon Framework Determination

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state (alkane, alkene, aromatic, carbonyl, etc.).

Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the downfield region of the spectrum (δ 140-160 ppm). The carbon atom bonded to the chlorine atom (C-Cl) would be significantly influenced by the halogen's electronegativity.

Methoxyphenyl Ring Carbons: The six carbons of the benzene ring would appear in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C-OCH₃) would be shifted downfield to around δ 160 ppm, while the other carbons would show distinct shifts based on their position relative to the substituents.

Methoxy Carbon: The carbon of the methoxy group is expected to appear at approximately δ 55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine C-Cl | ~150 - 155 |

| Pyrazine C-Ar | ~145 - 150 |

| Pyrazine CH | ~140 - 145 |

| Pyrazine CH | ~142 - 147 |

| Methoxyphenyl C-O | ~159 - 161 |

| Methoxyphenyl C-Pyrazine | ~135 - 138 |

| Methoxyphenyl CH | ~129 - 131 |

| Methoxyphenyl CH | ~118 - 122 |

| Methoxyphenyl CH | ~115 - 118 |

| Methoxyphenyl CH | ~112 - 115 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. It would be crucial for confirming the connectivity of the protons on the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is vital for establishing the connectivity between the pyrazine and methoxyphenyl rings and for assigning quaternary (non-protonated) carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₉ClN₂O), the expected exact mass is approximately 220.0403 g/mol . A key feature in the mass spectrum would be the isotopic pattern for the molecular ion [M]⁺•, which would show a characteristic [M+2] peak with roughly one-third the intensity of the [M] peak, confirming the presence of a single chlorine atom.

Common fragmentation pathways under electron ionization (EI) could involve:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide (CO) from the ether linkage.

Cleavage of the bond between the pyrazine and phenyl rings.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺• | 220 / 222 | Molecular ion with chlorine isotope pattern |

| [M-CH₃]⁺ | 205 / 207 | Loss of a methyl radical |

| [M-CO]⁺• | 192 / 194 | Loss of carbon monoxide |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

C-H stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group would appear just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring and pyrazine ring stretching vibrations would produce a series of sharp bands in the 1400-1610 cm⁻¹ region.

C-O stretching: A strong, characteristic band for the aryl-alkyl ether linkage is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Cl stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 4: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 2980 | IR, Raman |

| C=C / C=N stretch | 1400 - 1610 | IR, Raman |

| Asymmetric C-O-C stretch | 1200 - 1275 | IR |

| Symmetric C-O-C stretch | 1000 - 1075 | IR |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would yield precise data on:

Bond lengths and angles: Confirming the exact geometry of the pyrazine and benzene rings.

Torsional angles: Defining the conformation of the molecule, particularly the rotational angle between the planes of the pyrazine and methoxyphenyl rings.

Intermolecular interactions: Revealing how the molecules pack in the solid state, including any potential π-stacking or halogen bonding interactions.

This crystallographic data serves as the ultimate benchmark for validating the molecular structure determined by other spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 3 Methoxyphenyl Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding a molecule's reactivity and stability. For pyrazine (B50134) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), provide valuable insights into their chemical behavior. ijournalse.orgmostwiedzy.pl

Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable.

For substituted pyrazines, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups, such as the methoxy (B1213986) group, tend to increase the HOMO energy level, while electron-withdrawing groups, like the chloro substituent, generally lower the LUMO energy level. In the case of 2-Chloro-5-(3-methoxyphenyl)pyrazine, the interplay of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the phenyl ring will dictate the precise energies of the frontier orbitals. Based on studies of analogous halo-pyrazines and methoxyphenyl-containing compounds, the HOMO is expected to be localized primarily on the methoxyphenyl ring, while the LUMO would be distributed over the pyrazine ring, particularly influenced by the chloro substituent. mostwiedzy.plmdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Pyrazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Chloropyrazine (B57796) | -7.2 | -0.8 | 6.4 |

| 2-Methoxypyrazine | -6.5 | -0.5 | 6.0 |

| Phenylpyrazine | -6.8 | -1.0 | 5.8 |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar compounds. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The region near the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings would show positive electrostatic potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and stacking interactions, which are vital in biological systems. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. NBO analysis can quantify the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which is a measure of the stability arising from hyperconjugation and resonance.

In this compound, NBO analysis would reveal the nature of the bonds within the pyrazine and phenyl rings, as well as the interactions between these rings and their substituents. It would quantify the delocalization of the nitrogen lone pairs and the π-electrons of the aromatic systems. The analysis of donor-acceptor interactions provides insight into the intramolecular charge transfer and the stability of the molecule. For instance, a study on a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, used NBO analysis to investigate these donor-acceptor interactions. chemrxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

For this compound, molecular docking simulations could be employed to explore its potential as an inhibitor for various protein targets. For example, studies on other chloropyrazine derivatives have shown their potential to bind to enzymes like dihydrofolate reductase (DHFR), a target for antimicrobial and anticancer drugs. researchgate.net A docking study of this compound into a protein active site would likely reveal key interactions such as:

Hydrogen bonding: The nitrogen atoms of the pyrazine ring could act as hydrogen bond acceptors.

Hydrophobic interactions: The phenyl and pyrazine rings would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen bonding: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the protein.

The docking score, usually expressed in kcal/mol, provides an estimate of the binding free energy and helps in ranking potential drug candidates.

Table 2: Illustrative Molecular Docking Results for a Pyrazine Derivative with a Protein Target

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Chloropyrazine Derivative | Dihydrofolate Reductase | -6.8 | Phe34, Leu28 | π-π stacking, Hydrophobic |

| Chloropyrazine Derivative | Dihydrofolate Reductase | -6.8 | Ser59 | Hydrogen Bond |

Note: This table is based on findings for a similar chloropyrazine-containing compound and serves as an example of the data obtained from molecular docking studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A QSAR study for a series of compounds including this compound would involve several steps:

Data Set Collection: A set of pyrazine derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build the QSAR model. researchgate.netsemanticscholar.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR models for pyrazine derivatives have been successfully developed to predict properties like antiproliferative activity and odor thresholds. ijournalse.orgresearchgate.net Such models can guide the design of new derivatives of this compound with enhanced biological activity.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes, flexibility, and stability of a molecule or a ligand-protein complex.

If this compound were identified as a promising ligand from docking studies, MD simulations could be performed on its complex with the target protein. These simulations, often run for nanoseconds or longer, can:

Assess the stability of the ligand in the binding pocket.

Analyze the dynamics of the intermolecular interactions (e.g., hydrogen bonds) over time.

Calculate the binding free energy with greater accuracy than docking scores.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Radius of Gyration (Rg), which measures the compactness of the protein. Studies on other substituted pyrazines in complex with proteins like human serum albumin have utilized MD simulations to confirm the stability of the binding. researchgate.net

Studies on Nonlinear Optical (NLO) Properties

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the nonlinear optical (NLO) properties of this compound. While the broader class of pyrazine derivatives has been a subject of interest in the field of NLO materials, research detailing the specific computational and theoretical investigations into the hyperpolarizability and other NLO characteristics of this particular compound is not publicly available.

Theoretical studies on various pyrazine derivatives have demonstrated that their NLO properties are significantly influenced by the nature and position of substituent groups on the pyrazine ring. upce.cztandfonline.com The interplay of electron-donating and electron-accepting moieties, along with the extent of π-conjugation, are critical factors in determining the magnitude of the NLO response. tandfonline.comrsc.org Computational methods, particularly Density Functional Theory (DFT), are commonly employed to predict and analyze the NLO properties of such organic molecules. upce.czrsc.orgbohrium.comresearchgate.net These studies often involve the calculation of parameters like the first and second hyperpolarizabilities. tandfonline.comrsc.org

In the context of related compounds, research has shown that the introduction of donor and acceptor groups can enhance intramolecular charge transfer, a key mechanism for generating significant NLO effects. tandfonline.comrsc.org For instance, studies on other substituted pyrazines have explored how different functional groups and the extension of π-conjugated systems impact their second and third-order NLO responses. upce.cztandfonline.com However, without specific computational data for this compound, any discussion of its potential NLO properties would be speculative and fall outside the scope of this strictly fact-based article.

Therefore, due to the absence of dedicated research findings, no data tables or detailed analyses of the NLO properties for this compound can be presented at this time.

Biological Activity Profiles of 2 Chloro 5 3 Methoxyphenyl Pyrazine and Its Derivatives in Preclinical Research

Antimicrobial Activity Assessments

The antimicrobial potential of pyrazine (B50134) and its related heterocyclic derivatives has been investigated against a range of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

Preclinical studies have demonstrated the antibacterial potential of various compounds structurally related to 2-Chloro-5-(3-methoxyphenyl)pyrazine. For instance, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)- nih.govnih.govnih.govoxadiazoles were synthesized and evaluated for their antibacterial activity. nih.gov One of the most promising compounds in this series, 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, exhibited significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentrations (MICs) for this compound were determined to be 22.4 µg/mL against Bacillus subtilis, 29.8 µg/mL against Staphylococcus aureus, 29.6 µg/mL against Escherichia coli, and 30.0 µg/mL against Klebsiella pneumoniae. nih.gov Other derivatives in the same study showed moderate activity when compared to the standard drug, Ampicillin. nih.gov

In another study, novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com Several of these compounds displayed moderate to good antibacterial activities. mdpi.com Specifically, one derivative, compound 2e , showed superior antibacterial activity with MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which is comparable to the activity of ampicillin. mdpi.com

Furthermore, the antibacterial properties of benzo nih.govnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives have been screened against Bacillus subtilis, Staphylococcus aureus, Proteus vulgaris, and Escherichia coli. nih.gov Additionally, new triazole-pyrazine derivatives have been examined for their antibacterial effects against both Gram-positive (Staphylococcus aureus, Streptococcus fasciens) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with one compound in particular demonstrating notable activity.

| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Bacillus subtilis | Gram-Positive | 22.4 |

| Staphylococcus aureus | Gram-Positive | 29.8 |

| Escherichia coli | Gram-Negative | 29.6 |

| Klebsiella pneumoniae | Gram-Negative | 30.0 |

Antifungal Efficacy against Various Fungi

The antifungal properties of pyrazine-related structures have also been a subject of investigation. A study focused on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives reported their antifungal activities against several plant pathogenic fungi. nih.gov These compounds were synthesized and tested for their ability to inhibit the growth of Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov The preliminary results indicated that some of these pyridazine (B1198779) derivatives displayed good antifungal activities against the tested fungi. nih.gov

Another study evaluated the antifungal activity of 2-chloro-N-phenylacetamide against strains of Aspergillus flavus. nih.gov This compound exhibited a minimum inhibitory concentration ranging from 16 to 256 μg/mL. nih.gov The likely mechanism of action was identified as binding to ergosterol (B1671047) on the fungal plasma membrane. nih.gov

Anticancer and Antiproliferative Investigations

Derivatives of pyrazine have shown promise as anticancer agents in various preclinical models, demonstrating cytotoxicity against cancer cell lines and inducing apoptosis.

In Vitro Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of pyrazine derivatives have been evaluated against a variety of human cancer cell lines. In one study, a new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was investigated for its effects on the human leukemia K562 cell line. nih.gov The results revealed that 2-mOPP inhibited the viability of these cells with an IC50 of 25µM after 72 hours of treatment. nih.gov

Another class of related compounds, 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, also demonstrated cytotoxic activity. mdpi.com A majority of these compounds were active against human cancer cell lines HCT-116 (colon), HeLa (cervical), and MCF-7 (breast), with IC50 values below 100 μM. mdpi.com One of the most active compounds from this series exhibited an IC50 of 36 μM against HCT-116 and 34 μM against HeLa cells. mdpi.com

Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides have exhibited strong anticancer properties towards HeLa, HCT 116, PC-3 (prostate), and BxPC-3 (pancreatic) human tumor cell lines, with IC50 values in the low micromolar range (0.17–1.15 μM) after 72 hours of exposure. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Leukemia) | 25 µM (72h) | nih.gov |

| 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | HCT-116 (Colon) | 36 µM | mdpi.com |

| HeLa (Cervical) | 34 µM | ||

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine Sulfonamides | HeLa (Cervical) | 0.17–1.15 µM (72h) | mdpi.com |

| HCT 116 (Colon) | |||

| PC-3 (Prostate) | |||

| BxPC-3 (Pancreatic) |

Mechanisms of Action in Cellular Models (e.g., Apoptosis Induction)

The anticancer activity of pyrazine derivatives often involves the induction of apoptosis, or programmed cell death. The study on the pyrazine derivative 2-mOPP in K562 leukemia cells demonstrated that this compound induces apoptosis, as confirmed by morphological changes, Annexin V/PI double staining, and DNA ladder formation. nih.gov The mechanism of apoptosis induction was found to be related to the intrinsic pathway, with a notable increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic proteins Bcl2 and Survivin. nih.gov Furthermore, 2-mOPP was observed to cause cell cycle arrest in the G0/G1 phase. nih.gov

Similarly, the investigation into 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides also pointed towards apoptosis as a key mechanism of their anticancer effect. mdpi.com The most active compounds in this series were found to induce apoptosis, as evidenced by DNA fragmentation, loss of mitochondrial membrane potential, and caspase activation. mdpi.com

In a separate study, novel indole-2-carboxamides and pyrido[3,4-b]indol-1-ones were developed as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.gov The most potent of these compounds were found to be effective inducers of apoptosis by acting as caspase-3 activators. nih.gov They significantly increased the levels of caspase-8 and the pro-apoptotic protein Bax in the Panc-1 human pancreatic cancer cell line. nih.gov

Enzyme and Receptor Inhibition Studies

Derivatives of this compound have been explored for their ability to inhibit specific enzymes and receptors, highlighting their potential as targeted therapeutic agents.

A series of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as novel dual inhibitors of c-Met and VEGFR-2 kinases, which are important targets in cancer therapy. frontiersin.orgnih.gov Many of these compounds exhibited favorable antiproliferative activities against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. frontiersin.orgnih.gov

In another line of research, 2,6-disubstituted pyrazines have been identified as a promising chemotype for the inhibition of casein kinase 2 alpha (CSNK2A), a protein kinase implicated in various diseases, including cancer and viral infections. nih.gov Some of these pyrazine analogues demonstrated nanomolar in-cell target engagement for CSNK2A. nih.gov

Furthermore, new (2-methoxyphenyl)piperazine derivatives have been synthesized and evaluated as ligands for the 5-HT1A receptor, a key target in the central nervous system. nih.gov Several of these compounds were found to bind with high affinity to the 5-HT1A receptor. nih.gov

Kinase Inhibition (e.g., CSNK2A, PIM Kinases)

Derivatives of this compound have emerged as potent inhibitors of several kinases, including Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. These kinases are crucial regulators of cell proliferation, survival, and apoptosis, making them attractive targets for therapeutic intervention, particularly in oncology. nih.gov

One notable derivative, a 2,6-disubstituted pyrazine, has been identified as a potent dual inhibitor of CSNK2A and PIM3, with IC50 values of 5 nM and <3 nM, respectively. nih.gov Further studies on related pyrazine analogs have demonstrated that substitutions on the pyrazine core can significantly influence potency and selectivity. For instance, the addition of a 3-fluoro group to a related benzoic acid analog restored CSNK2A activity but with no selectivity over PIM3. nih.gov Conversely, a 3-methoxy substitution rendered the analogue inactive. nih.gov

Another derivative, 6-isopropoxyindole analogue 6c, was identified as a nanomolar CSNK2A inhibitor with a 30-fold selectivity over PIM3 in cellular assays. biorxiv.org Furthermore, the replacement of the 6-isopropoxyindole with ortho-methoxy anilines resulted in analogues with selectivity for CSNK2A over PIM3 and improved kinome-wide selectivity. biorxiv.org

Interactive Data Table: Kinase Inhibition Profile of Pyrazine Derivatives

| Compound/Derivative | Target Kinase | IC50 (nM) | Selectivity |

| Pyrazine Derivative 1 | CSNK2A | 5 | Dual Inhibitor |

| Pyrazine Derivative 1 | PIM3 | <3 | Dual Inhibitor |

| 6-isopropoxyindole analogue 6c | CSNK2A | Nanomolar | 30-fold over PIM3 |

| ortho-methoxy aniline (B41778) derivative | CSNK2A | - | Selective over PIM3 |

Phosphodiesterase (PDE) Inhibition (e.g., PDE2A, PDE10A)

The pyrazine scaffold is also a key feature in the development of phosphodiesterase (PDE) inhibitors. PDEs are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibition of specific PDEs is a therapeutic strategy for a range of disorders, including neurological and psychiatric conditions.

While direct evidence for this compound as a PDE inhibitor is lacking, related pyrazine-containing compounds have shown significant activity. For instance, JNJ-42314415, an imidazo[1,2-a]pyrazine (B1224502) derivative, is a potent and specific inhibitor of PDE10A. nih.gov PDE10A is highly expressed in the medium spiny neurons of the striatum and its inhibition is being explored for the treatment of psychosis. nih.gov

Similarly, inhibitors of PDE2A, which is expressed in the brain and involved in cognitive processes, have been developed. nih.gov Though specific data on this compound is unavailable, the general activity of pyrazine derivatives against these targets suggests a potential avenue for investigation.

Interactive Data Table: PDE Inhibition by a Pyrazine Derivative

| Compound/Derivative | Target PDE | Potency/Activity |

| JNJ-42314415 | PDE10A | Potent and specific inhibitor |

Other Biological Target Modulations

The versatility of the pyrazine core allows for its incorporation into molecules targeting a wide array of biological targets. Pyrazine derivatives have been investigated for various other activities, although specific data for this compound is not available. For example, certain pyrazine-containing compounds have been explored as antimicrobial agents. nih.gov

Mechanistic Elucidation of Biological Effects

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The biological effects of pyrazine derivatives are a direct consequence of their interaction with specific molecular targets. In the case of kinase inhibition, these compounds typically act as ATP-competitive inhibitors. nih.gov The pyrazine core often serves as a scaffold that orients the substituent groups to fit into the ATP-binding pocket of the kinase. The interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, lead to the inhibition of the kinase's catalytic activity. For instance, the nitrogen atoms in the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase. researchgate.net

For PDE inhibitors, the pyrazine-containing molecules are designed to mimic the natural substrates, cAMP or cGMP, and bind to the active site of the enzyme. This prevents the hydrolysis of the cyclic nucleotides, leading to their accumulation and the subsequent activation of downstream signaling pathways. nih.gov

Cellular Pathway Modulation

The inhibition of kinases like CSNK2A and PIM by pyrazine derivatives has profound effects on cellular pathways. CSNK2 is a pleiotropic kinase involved in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. researchgate.net Its inhibition can block viral entry and replication, as has been shown for SARS-like β-coronaviruses. researchgate.netnih.gov PIM kinases are involved in cell survival and proliferation, and their inhibition can induce apoptosis in cancer cells. nih.govnih.gov

Inhibition of PDE10A by pyrazine derivatives leads to an increase in both cAMP and cGMP levels in striatal medium spiny neurons. nih.gov This modulation of cyclic nucleotide signaling can affect the activity of dopamine (B1211576) D1 and D2 receptor pathways, which is the basis for their potential use as antipsychotic agents. nih.gov Similarly, PDE2A inhibition enhances cGMP/cAMP signaling, which can promote neuroplasticity and enhance long-term memory. nih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 Chloro 5 3 Methoxyphenyl Pyrazine Analogs

Impact of Substituents on Biological Potency and Selectivity

The biological activity of pyrazine (B50134) derivatives is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous heterocyclic systems demonstrate that even minor chemical modifications can lead to significant changes in potency and selectivity.

In one study of pyrazine-2-carboxylic acid amides, substitutions on the pyrazine ring and the aniline (B41778) moiety were systematically varied to probe their effect on antituberculotic and photosynthesis-inhibiting activities. nih.gov The findings underscored the importance of lipophilicity; for instance, the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest antituberculotic activity and also possessed the highest lipophilicity (log P = 6.85). nih.gov Conversely, compounds with 2-CH3 substituents on the phenyl ring showed lower than expected photosynthesis-inhibiting activity, suggesting that steric hindrance near the amide bond could negatively impact interaction with the biological target. researchgate.net

Further research on pharmablock.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives as c-Met/VEGFR-2 inhibitors revealed that the introduction of a fluorine atom on the phenoxy group was favorable for antiproliferative activity. frontiersin.org This highlights the common strategy of using electron-withdrawing groups to modulate the electronic properties of the molecule and potentially enhance binding affinity.

The position of substituents is also critical. In a series of herbicidal 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, it was found that substituents at the 2- and 4-positions of the phenyl ring resulted in superior inhibitory activity compared to those with substitutions at the 3-position. mdpi.com This suggests a specific spatial requirement within the target's binding pocket. Moreover, the introduction of strong electron-donating (amino, hydroxyl) or electron-withdrawing (carboxyl, nitro) groups was found to decrease activity, indicating that a fine balance of electronic and steric properties is required for optimal biological function. mdpi.com

Table 1: Impact of Substituents on the Biological Activity of Pyrazine Analogs

| Compound Series | Substituent Modification | Impact on Activity | Reference |

|---|---|---|---|

| Pyrazine-2-carboxamides | Addition of 5-tert-butyl and 3,5-bis(trifluoromethyl)phenyl groups | Increased lipophilicity and antituberculotic activity | nih.gov |

| Pyrazine-2-carboxamides | 2-CH3 on phenyl ring | Decreased photosynthesis-inhibiting activity, possibly due to steric hindrance | researchgate.net |

| pharmablock.comresearchgate.netnih.govTriazolo[4,3-a]pyrazine derivatives | Fluorine atom on phenoxy group | Favorable for antiproliferative activity | frontiersin.org |

| 6-(5-Aryl-pyrazolyl)-2-picolinic acids | Substituents at 2- and 4-positions of the phenyl ring | Superior herbicidal activity compared to 3-position substitution | mdpi.com |

| 6-(5-Aryl-pyrazolyl)-2-picolinic acids | Strong electron-donating or electron-withdrawing groups on the phenyl ring | Decreased herbicidal activity | mdpi.com |

Rational Design and Synthesis of Structure-Activity Probes

Rational design is a cornerstone of modern medicinal chemistry, utilizing structural information from the target protein and known inhibitors to guide the synthesis of new, more effective molecules. This approach has been successfully applied to pyrazine-based compounds.

For example, in the development of novel dual c-Met/VEGFR-2 inhibitors, researchers used the known type II c-Met inhibitor foretinib (B612053) as a lead compound. frontiersin.orgnih.gov Through a strategy involving the principle of bioisosterism, the quinoline (B57606) core of foretinib was replaced with a pharmablock.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine scaffold, a known active pharmacophore for c-Met inhibitors. frontiersin.org This rational modification aimed to combine the beneficial features of different inhibitor classes to create a dual-action agent.

Computational screening is another powerful tool in rational design. A novel TrkA active pharmacophore was identified through such a screen, leading to the development of a series of potent pyrazine-based TrkA inhibitors. rsc.org Subsequent modeling of the predicted binding modes helped identify key interaction points and regions that could be exploited for the future design of more advanced analogs. rsc.org

The synthesis of these rationally designed probes often starts from commercially available materials. A common precursor for pyrazine-based compounds is 2,3-dichloropyrazine. A representative synthetic route to pharmablock.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives begins with the nucleophilic substitution of one chlorine atom with hydrazine (B178648) hydrate. frontiersin.orgnih.gov The resulting hydrazinopyrazine can then be cyclized to form the triazolopyrazine core, which serves as a key intermediate for further elaboration, typically through substitution reactions to introduce various side chains and build molecular diversity. frontiersin.orgnih.gov

Exploration of Isosteric Replacements and Bioisosterism

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used tactic to address issues related to potency, selectivity, and pharmacokinetics. nih.gov The pyrazine ring itself is frequently employed as a bioisostere of other aromatic systems like benzene (B151609), pyridine (B92270), and pyrimidine. pharmablock.com

In a campaign to develop Aurora kinase inhibitors, a bioisosteric approach was applied to optimize the 8-position of the imidazo[1,2-a]pyrazine (B1224502) core, leading to the identification of several new potent dual Aurora A/B inhibitors. nih.gov This demonstrates how targeted isosteric replacements on the core scaffold can refine biological activity.

The concept extends beyond simple ring equivalents. In the design of dual c-Met/VEGFR-2 inhibitors, the entire quinoline scaffold of the lead compound foretinib was replaced by a triazolopyrazine ring system. nih.gov This was based on the "bioelectronic isosteric principle," aiming to retain the necessary electronic and steric properties for target binding while potentially improving other characteristics like solubility or metabolic stability. nih.gov This type of scaffold hopping is a powerful strategy for navigating intellectual property landscapes and discovering novel chemical series with improved drug-like properties.

Lead Compound Identification and Optimization Strategies

The journey from an initial "hit" compound to a clinical candidate involves a rigorous process of lead optimization. This iterative cycle involves synthesizing and testing analogs to systematically improve a range of properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. youtube.com

An optimization program typically begins with rapid in vitro assays to evaluate potency against the target, as well as to assess potential liabilities such as off-target activity or poor metabolic stability. youtube.comyoutube.com For instance, in the development of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as orexin (B13118510) receptor antagonists, efforts were focused on fine-tuning a phenethyl motif to optimize both potency and brain penetration. nih.gov

Advanced Applications and Future Directions in 2 Chloro 5 3 Methoxyphenyl Pyrazine Research

Role in Materials Science and Optoelectronics

The pyrazine (B50134) nucleus is a key building block in the development of π-conjugated materials for modern optoelectronics due to its favorable charge transfer properties. mdpi.com Derivatives of pyrazine are investigated for their potential in devices such as solar cells, light-emitting diodes, and field-effect transistors. The electronic properties of these materials can be finely tuned by altering the substituents on the pyrazine ring.

The structure of 2-Chloro-5-(3-methoxyphenyl)pyrazine combines an electron-withdrawing pyrazine ring, further deactivated by a chloro-substituent, with an electron-donating methoxy (B1213986) group on the phenyl ring. This "push-pull" architecture is a common strategy in the design of chromophores with significant intramolecular charge transfer (ICT) characteristics. Such compounds are of interest for their photophysical properties, including fluorescence and non-linear optical (NLO) responses. mdpi.commdpi.com While specific studies on this compound are not prominent, its V-shaped structure is analogous to other push-pull chromophores being explored for NLO applications and as fluorescent sensors. mdpi.com

Table 1: Potential Optoelectronic Properties and Applications

| Property | Rationale based on Analogous Compounds | Potential Application |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | The molecule's "push-pull" system (electron-donating methoxyphenyl group and electron-withdrawing chloropyrazine group) is a classic design for ICT. | Fluorescent sensors, non-linear optical materials. |

| Solid-State Emission | Many pyrazine-based push-pull derivatives are emissive in the solid state. mdpi.com | Organic Light-Emitting Diodes (OLEDs). |

| Solvatochromism | The ICT state often leads to changes in fluorescence color depending on solvent polarity. | Environmental polarity sensors. |

Potential in Agrochemical Development

Heterocyclic compounds, including pyrazine and the related pyridine (B92270) derivatives, are foundational to the development of modern agrochemicals. agropages.com Patents reveal that various halogenated pyrazine derivatives have been synthesized and investigated for their pesticidal properties, including for the control of invertebrate pests. google.comgoogleapis.com The chlorine atom in this compound serves as a crucial feature, as halogenation is a common strategy to enhance the efficacy and metabolic stability of agrochemical candidates.

While this specific compound is not cited as a commercial pesticide, its structure is consistent with scaffolds used in agrochemical research. The pyrazine core can be found in compounds with insecticidal, fungicidal, and herbicidal activity. The methoxyphenyl group could influence the compound's uptake, translocation, and binding affinity to biological targets in pests. Future research could involve synthesizing and screening this compound and its analogs against a panel of agricultural pests and pathogens.

Integration with High-Throughput Screening and Combinatorial Chemistry

The structure of this compound is well-suited for use as a scaffold in combinatorial chemistry and high-throughput screening (HTS) campaigns. The chlorine atom on the pyrazine ring is a versatile chemical handle. It can be readily displaced by a wide variety of nucleophiles (such as amines, alcohols, and thiols) in substitution reactions, allowing for the rapid synthesis of a large library of related compounds. tandfonline.com This process, known as library synthesis, is a cornerstone of modern drug and materials discovery.

For example, by reacting this compound with a diverse set of amines, a library of 2-amino-5-(3-methoxyphenyl)pyrazine derivatives can be generated. This library could then be subjected to HTS to identify compounds with specific biological activities, such as kinase inhibition or antimalarial effects. nih.govnih.govbeilstein-journals.org This strategy leverages the pyrazine core as a proven pharmacophore while exploring the chemical space around it to optimize activity and other properties.

Table 2: Example of a Combinatorial Library Synthesis Scheme

| Scaffold | Reagent Class | Reaction Type | Product Class | Potential Screening Target |

|---|---|---|---|---|

| This compound | Primary/Secondary Amines (R¹R²NH) | Nucleophilic Aromatic Substitution | 2-(R¹R²-amino)-5-(3-methoxyphenyl)pyrazines | Protein Kinases, Parasites (e.g., Plasmodium falciparum) |

| This compound | Alcohols/Phenols (R-OH) | Nucleophilic Aromatic Substitution | 2-(R-oxy)-5-(3-methoxyphenyl)pyrazines | GPCRs, Ion Channels |

Emerging Research Areas and Unexplored Therapeutic Potentials

The pyrazine scaffold is present in a multitude of biologically active compounds and approved drugs, indicating its versatility and acceptance by biological systems. nih.govnih.gov A systematic analysis of protein-ligand databases reveals that the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors in interactions with protein targets, a key feature in rational drug design. acs.org

Given the broad bioactivity of substituted pyrazines, this compound holds unexplored potential in several therapeutic areas:

Oncology: Pyrazine derivatives are extensively patented as anticancer agents, with many acting as inhibitors of protein kinases, which are crucial regulators of cell proliferation. nih.govnih.gov

Neurodegenerative Diseases: Research into inhibitors of enzymes like β-secretase, a target for Alzheimer's disease treatment, has included pyrazine-based compounds. nih.gov

Infectious Diseases: The triazolopyrazine scaffold, a related structure, has been the focus of significant research in the development of novel antimalarial agents. beilstein-journals.orgnih.gov The core pyrazine structure is also central to the antitubercular drug Pyrazinamide. researchgate.net

The specific combination of the chloro and methoxyphenyl groups on the pyrazine core of this compound offers a unique electronic and steric profile that has yet to be fully explored. Future research could involve computational docking studies to predict potential protein targets, followed by synthesis and in vitro screening to uncover new therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(3-methoxyphenyl)pyrazine, and what key intermediates are involved?

A typical synthesis involves chlorination and methoxy group introduction. For example, phosphorous oxychloride (POCl₃) can replace hydroxyl groups in precursor pyrazines (e.g., 3-hydroxypyrazine derivatives) to form chloro intermediates . Subsequent coupling with 3-methoxyphenyl groups via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling may be employed. Key intermediates include 3-chloro-2-cyanopyrazine and methoxy-substituted benzoyl chlorides, as seen in sulfonamide synthesis .

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Chlorination | POCl₃, DMF catalyst | 3-chloro-2-cyanopyrazine | ~70-80% |

| Methoxylation | NaOMe/MeOH | 3-methoxy-2-cyanopyrazine | ~85% |

| Coupling | Pd-catalyzed cross-coupling | Target compound | ~77% |

Q. How can spectroscopic techniques (NMR, IR) and crystallography confirm the structure of this compound?

- NMR : H and C NMR identify methoxy (-OCH₃) protons (~δ 3.8-4.0 ppm) and aromatic/heteroaromatic carbons. Chlorine substituents deshield adjacent protons .

- IR : Stretching frequencies for C-Cl (~550-650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.

- X-ray crystallography : Programs like SHELX refine crystal structures by analyzing diffraction data to resolve bond lengths/angles (e.g., Cl-C and N-C distances) .

Q. What is the reactivity of the chlorine substituent in this compound under nucleophilic conditions?

The chlorine atom at the 2-position is electrophilic and prone to substitution. In polar aprotic solvents (e.g., DMF), it reacts with nucleophiles (e.g., amines, alkoxides) via SNAr mechanisms. Steric hindrance from the 3-methoxyphenyl group may slow reactivity at the 5-position .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the electronic properties and reactivity of this compound?

- DFT : Calculates HOMO/LUMO energies to assess electron affinity and nucleophilic/electrophilic sites. For pyrazines, the electron-withdrawing Cl and methoxy groups lower LUMO levels, enhancing electrophilicity .

- Molecular dynamics : Simulates vibrational modes and non-adiabatic transitions (e.g., S₁/S₂ state coupling) to model photophysical behavior .

- Example : A 24-mode Hamiltonian for pyrazine derivatives predicts absorption spectra and excited-state dynamics .

Q. What strategies resolve contradictions in reported biological activities of pyrazine derivatives across experimental models?

- Dose-response analysis : Ensure activity is concentration-dependent (e.g., serotonin receptor agonists like DOI show dose-dependent head-twitch responses in rats, while structurally similar compounds may lack efficacy) .

- Receptor subtype specificity : Use selective antagonists (e.g., 5-HT₂A vs. 5-HT₂C) to isolate mechanisms .

- Metabolic stability assays : Test for degradation products that may confound results (e.g., via LC-MS) .

Q. How does this compound perform in coordination polymers for conductive materials?

Pyrazine ligands facilitate electron transfer in metal-organic frameworks (MOFs). For example, CrCl₂(pyrazine)₂ exhibits high conductivity (σ ≈ 10⁻² S/cm) due to reduced pyrazine ligands acting as charge carriers. Magnetic coupling through the ligand scaffold can induce ferrimagnetic ordering below 55 K .

| Property | Value | Method |

|---|---|---|

| Conductivity | ~10⁻² S/cm | Four-probe measurement |

| Magnetic Ordering Temperature | 55 K | SQUID magnetometry |

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Matrix interference : Use solid-phase extraction (SPE) or derivatization to isolate the compound .

- Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOD ~0.1 ng/mL) .

- Degradation : Monitor for thermal/photo-degradation (e.g., via stability-indicating assays) .

Methodological Notes

- Synthesis optimization : Replace POCl₃ with milder chlorinating agents (e.g., NCS) to improve selectivity .

- Crystallography : Use SHELXL for high-resolution refinement; twinned data may require SHELXPRO for macromolecular interfaces .

- QSAR : Combine MLR and ANN models to correlate substituent effects (e.g., Cl, OCH₃) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.